N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features an indole moiety, a quinazolinone structure, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Quinazolinone Synthesis: The quinazolinone structure can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with formic acid.
Coupling Reactions: The final compound is formed by coupling the indole and quinazolinone structures with a cyclohexane carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The quinazolinone structure can be reduced to dihydroquinazolinone using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxindole derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Material Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the quinazolinone structure could inhibit certain enzymatic activities. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in the substituents attached to the indole nitrogen and the carboxamide group.
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one share the quinazolinone structure but differ in the attached functional groups.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carboxamide is unique due to its combination of indole, quinazolinone, and cyclohexane carboxamide structures. This unique combination provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N4O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c31-25(27-14-13-20-15-28-23-7-3-1-5-21(20)23)19-11-9-18(10-12-19)16-30-17-29-24-8-4-2-6-22(24)26(30)32/h1-8,15,17-19,28H,9-14,16H2,(H,27,31) |
InChI Key |
LKIQFTDIFMWUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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